molecular formula C15H19N3O B4030559 N-(ADAMANTAN-1-YL)PYRAZINE-2-CARBOXAMIDE

N-(ADAMANTAN-1-YL)PYRAZINE-2-CARBOXAMIDE

Cat. No.: B4030559
M. Wt: 257.33 g/mol
InChI Key: RURVWNUUUXCYRB-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxylic acid adamantan-1-ylamide is a compound that combines the structural features of pyrazine and adamantane. Pyrazine is a nitrogen-containing heterocycle, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboxylic acid adamantan-1-ylamide typically involves the reaction of pyrazine-2-carboxylic acid with adamantan-1-ylamine. The reaction is often facilitated by coupling agents such as 4-dimethylaminopyridine and Yamaguchi reagent . The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalyst: 4-dimethylaminopyridine

    Reagent: Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride)

Industrial Production Methods: While specific industrial production methods for pyrazine-2-carboxylic acid adamantan-1-ylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: Pyrazine-2-carboxylic acid adamantan-1-ylamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted pyrazine derivatives

Scientific Research Applications

Pyrazine-2-carboxylic acid adamantan-1-ylamide has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid adamantan-1-ylamide is not fully understood, but it is believed to involve the inhibition of key enzymes in Mycobacterium tuberculosis. The compound may interfere with the synthesis of mycolic acids, essential components of the bacterial cell wall . Molecular docking studies suggest that the compound binds to the active site of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-carboxylic acid adamantan-1-ylamide stands out due to the incorporation of the adamantane moiety, which imparts additional stability and rigidity to the molecule. This structural feature may enhance its binding affinity to target enzymes and improve its pharmacokinetic properties .

Properties

IUPAC Name

N-(1-adamantyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVWNUUUXCYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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